molecular formula C19H22N4O B14516757 (E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine CAS No. 62788-13-0

(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine

Cat. No.: B14516757
CAS No.: 62788-13-0
M. Wt: 322.4 g/mol
InChI Key: FTGWRUBZELZXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine is an organic compound that features both azide and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine typically involves a multi-step process. One common method starts with the preparation of 4-azidobenzaldehyde, which is then reacted with 4-(hexyloxy)aniline under specific conditions to form the desired imine product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, to form amines or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: The Staudinger reaction often employs triphenylphosphine (PPh₃) as a reagent.

Major Products Formed

    Oxidation: Nitro derivatives or other oxidized products.

    Reduction: Corresponding amines.

    Substitution: Amines or other substituted derivatives.

Scientific Research Applications

(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine involves its functional groups:

    Azide Group: Can participate in click chemistry reactions, forming stable triazole linkages.

    Imine Group: Can undergo hydrolysis to form aldehydes and amines, or reduction to form amines.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Azidophenyl)-N-[4-(methoxy)phenyl]methanimine
  • (E)-1-(4-Azidophenyl)-N-[4-(ethoxy)phenyl]methanimine
  • (E)-1-(4-Azidophenyl)-N-[4-(butoxy)phenyl]methanimine

Uniqueness

(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine is unique due to its specific combination of azide and imine functional groups, as well as the hexyloxy substituent, which can influence its solubility and reactivity compared to similar compounds with different alkoxy groups.

Properties

CAS No.

62788-13-0

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

1-(4-azidophenyl)-N-(4-hexoxyphenyl)methanimine

InChI

InChI=1S/C19H22N4O/c1-2-3-4-5-14-24-19-12-10-17(11-13-19)21-15-16-6-8-18(9-7-16)22-23-20/h6-13,15H,2-5,14H2,1H3

InChI Key

FTGWRUBZELZXCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.